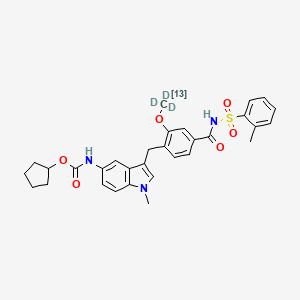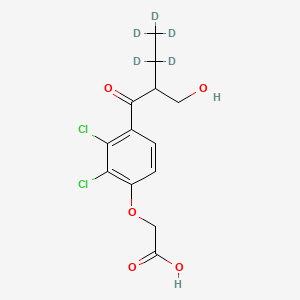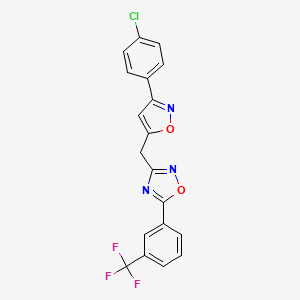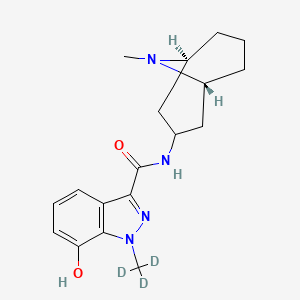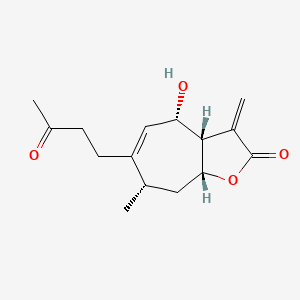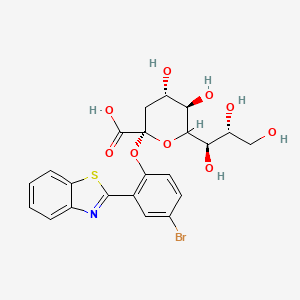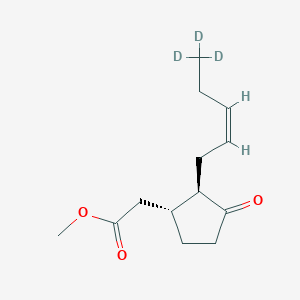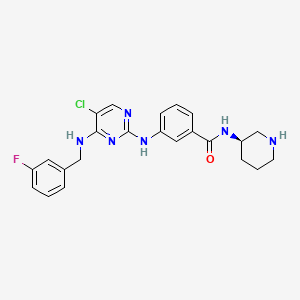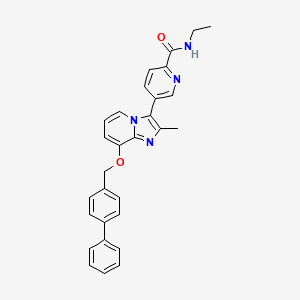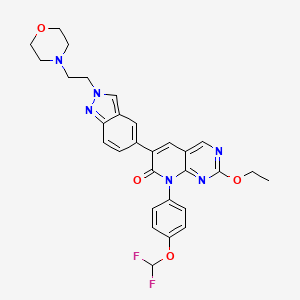
Mat2A-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mat2A-IN-1 is a compound that inhibits the enzyme methionine adenosyltransferase 2A (MAT2A). MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), a critical methyl donor involved in various biological methylation reactions. The inhibition of MAT2A has significant implications in cancer research, particularly in cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-1 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include methionine analogs and adenosine derivatives .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Mat2A-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Mat2A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study methylation reactions and enzyme kinetics.
Biology: Employed in cellular studies to investigate the role of MAT2A in metabolic pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.
Mécanisme D'action
Mat2A-IN-1 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the levels of S-adenosylmethionine (SAM). This inhibition disrupts methylation reactions essential for DNA, RNA, and protein modifications. The molecular targets include various methyltransferases that rely on SAM as a methyl donor. The pathways involved include the methionine salvage pathway and one-carbon metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
AG-270: Another MAT2A inhibitor with similar applications in cancer research.
IDE397: A compound that also targets MAT2A and has shown promise in preclinical studies.
Uniqueness
Mat2A-IN-1 is unique due to its high selectivity for MAT2A and its ability to penetrate the blood-brain barrier. This makes it particularly valuable in studying the role of MAT2A in neurological disorders and brain cancers .
Conclusion
This compound is a versatile compound with significant implications in scientific research and potential therapeutic applications. Its ability to inhibit MAT2A and disrupt critical methylation reactions makes it a valuable tool in the study of various biological processes and diseases.
Propriétés
Formule moléculaire |
C29H28F2N6O4 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
8-[4-(difluoromethoxy)phenyl]-2-ethoxy-6-[2-(2-morpholin-4-ylethyl)indazol-5-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H28F2N6O4/c1-2-40-29-32-17-20-16-24(27(38)37(26(20)33-29)22-4-6-23(7-5-22)41-28(30)31)19-3-8-25-21(15-19)18-36(34-25)10-9-35-11-13-39-14-12-35/h3-8,15-18,28H,2,9-14H2,1H3 |
Clé InChI |
JDGDQZFQCHISCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=CN(N=C5C=C4)CCN6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


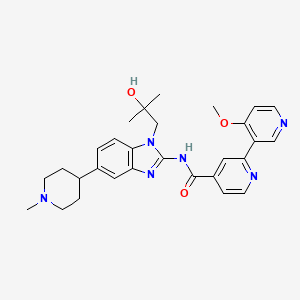
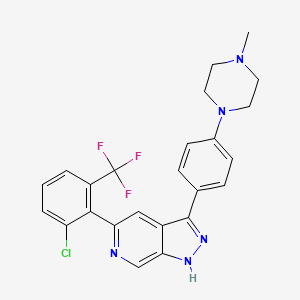
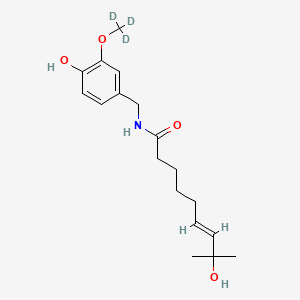
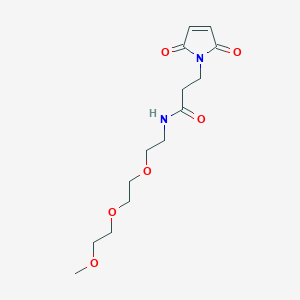
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
